molecular formula C22H28N2O5S B2752224 (3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone CAS No. 708233-34-5

(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2752224
CAS RN: 708233-34-5
M. Wt: 432.54
InChI Key: LBUFPCCLQFVSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethoxyphenyl)(4-(mesitylsulfonyl)piperazin-1-yl)methanone, also known as Compound 29, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure makes it a valuable tool for exploring biological mechanisms.

Scientific Research Applications

Synthetic Methodology and Therapeutic Agent Development

A study by Abbasi et al. (2019) discussed the linear synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, highlighting their potential as therapeutic agents. These compounds were synthesized through a bi-step approach and evaluated for their α-glucosidase inhibitory activity, showing considerable inhibitory activity. Additionally, their hemolytic and cytotoxic profiles were assessed, indicating their potential for further drug development (Abbasi et al., 2019).

Anticancer and Antituberculosis Studies

Research by Mallikarjuna et al. (2014) synthesized a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, showing in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. These findings suggest the compound's potential in treating both cancer and tuberculosis (Mallikarjuna et al., 2014).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) explored the synthesis of 1,3,4-oxadiazole N-Mannich bases with variations in the piperazinomethyl derivatives. These compounds displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Furthermore, their anti-proliferative activity was evaluated against various cancer cell lines, showing optimum activity in certain compounds (Al-Wahaibi et al., 2021).

Molecular Interaction Studies

Another study focused on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) and its interaction with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), this research provided insights into the molecular interactions of this compound with the receptor, contributing to the understanding of cannabinoid receptor antagonists (Shim et al., 2002).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-15-12-16(2)21(17(3)13-15)30(26,27)24-10-8-23(9-11-24)22(25)18-6-7-19(28-4)20(14-18)29-5/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUFPCCLQFVSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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